molecular formula C15H19NO4 B6355699 (+/-)-cis-Boc-3-amino-1-indanecarboxylic acid CAS No. 903558-61-2

(+/-)-cis-Boc-3-amino-1-indanecarboxylic acid

Cat. No. B6355699
CAS RN: 903558-61-2
M. Wt: 277.31 g/mol
InChI Key: QJJSDKYXKFGPBO-NEPJUHHUSA-N
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Description

The compound (+/-)-cis-Boc-3-amino-1-indanecarboxylic acid is a type of carboxylic acid. Carboxylic acids are organic compounds that contain a carboxyl functional group (C(=O)OH). They occur widely in nature and are also synthetically manufactured . Upon deprotonation, carboxylic acids yield a carboxylate anion with the general formula R-COO–, which can form a variety of useful salts .


Synthesis Analysis

Carboxylic acids can be obtained by different routes, some carboxylic acids, such as citric acid, lactic acid or fumaric acid are produced by fermentation . The direct conversion of a carboxylic acid to an amide is difficult because amines are basic and tend to convert carboxylic acids to their highly unreactive carboxylates . In this reaction, the carboxylic acid adds to the DCC molecule to form a good leaving group which can then be displaced by an amine during nucleophilic substitution .


Molecular Structure Analysis

The general formula of a carboxylic acid is R-COOH, where COOH refers to the carboxyl group, and R refers to the rest of the molecule to which this group is attached . In this carboxyl group, there exists a carbon which shares a double bond with an oxygen atom and a single bond with a hydroxyl group .


Chemical Reactions Analysis

Carboxylic acids exhibit a variety of chemical reactions. They can react with Thionyl Chloride (SOCl2) to form acid chlorides . Carboxylic acids can also react with alcohols to form esters in a process called Fischer esterification . The direct reaction of a carboxylic acid with an amine would be expected to be difficult because the basic amine would deprotonate the carboxylic acid to form a highly unreactive carboxylate .


Physical And Chemical Properties Analysis

Carboxylic acids have high boiling points compared to other substances of comparable molar mass due to strong hydrogen bonding between molecules . They are soluble in water, and the solubility at 25 o C and 100 o C is 3.44 g/L and 56.31 g/L respectively .

Scientific Research Applications

(-)-cis-Boc-3-amino-1-indanecarboxylic acid has become a popular compound for use in scientific research. It has been used as a building block in the synthesis of peptides, proteins, and other bioactive compounds. It has also been used in the synthesis of chiral catalysts and pharmaceuticals. In addition, this compound has been used as a substrate for enzyme assays, and as a ligand for the study of enzyme-substrate interactions.

Mechanism of Action

(-)-cis-Boc-3-amino-1-indanecarboxylic acid is a chiral molecule, and is thus able to interact with other chiral molecules in a specific manner. This allows it to act as a ligand in enzyme-substrate interactions, and to bind to receptors in the body. It can also act as a catalyst in chemical reactions, allowing for the formation of new molecules and compounds.
Biochemical and Physiological Effects
(-)-cis-Boc-3-amino-1-indanecarboxylic acid has been studied for its biochemical and physiological effects. Studies have shown that this compound can act as an inhibitor of enzymes, and can also act as an agonist of certain receptors in the body. It has also been shown to have antioxidant and anti-inflammatory properties, and has been studied for its potential role in the treatment of certain diseases.

Advantages and Limitations for Lab Experiments

(-)-cis-Boc-3-amino-1-indanecarboxylic acid is a versatile compound that can be used in a variety of laboratory experiments. It has the advantage of being relatively easy to synthesize, and has a wide range of applications in scientific research. However, its chirality can limit its use in certain experiments, and its reactivity can also cause problems in some cases.

Future Directions

The potential applications of (-)-cis-Boc-3-amino-1-indanecarboxylic acid are still being explored. It has been studied for its potential role in the treatment of certain diseases, and there is also potential for its use in the synthesis of new molecules and compounds. In addition, further research is needed to understand the biochemical and physiological effects of this compound, and to develop new methods for its synthesis. Finally, further research is needed to explore the potential of this compound for use in drug delivery and in the development of new pharmaceuticals.

Synthesis Methods

The synthesis of (-)-cis-Boc-3-amino-1-indanecarboxylic acid begins with the synthesis of indanecarboxylic acid. This is achieved by reacting ethylbenzene with ethyl chloroformate, followed by hydrolysis of the ester with aqueous sodium hydroxide. The acid is then reacted with Boc anhydride and triethylamine to form the Boc protected compound. Finally, the Boc group is removed by treating the compound with trifluoroacetic acid.

Safety and Hazards

Carboxylic acids can be harmful if swallowed or in contact with skin . They can cause skin irritation and serious eye damage . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray and to avoid prolonged or repeated exposure .

properties

IUPAC Name

(1R,3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-2,3-dihydro-1H-indene-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO4/c1-15(2,3)20-14(19)16-12-8-11(13(17)18)9-6-4-5-7-10(9)12/h4-7,11-12H,8H2,1-3H3,(H,16,19)(H,17,18)/t11-,12+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJJSDKYXKFGPBO-NEPJUHHUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(C2=CC=CC=C12)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1C[C@H](C2=CC=CC=C12)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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